2,3-Dimethoxy-10-methylacridin-9(10H)-one 2,3-Dimethoxy-10-methylacridin-9(10H)-one
Brand Name: Vulcanchem
CAS No.: 25379-17-3
VCID: VC17327176
InChI: InChI=1S/C16H15NO3/c1-17-12-7-5-4-6-10(12)16(18)11-8-14(19-2)15(20-3)9-13(11)17/h4-9H,1-3H3
SMILES:
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

2,3-Dimethoxy-10-methylacridin-9(10H)-one

CAS No.: 25379-17-3

Cat. No.: VC17327176

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethoxy-10-methylacridin-9(10H)-one - 25379-17-3

Specification

CAS No. 25379-17-3
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name 2,3-dimethoxy-10-methylacridin-9-one
Standard InChI InChI=1S/C16H15NO3/c1-17-12-7-5-4-6-10(12)16(18)11-8-14(19-2)15(20-3)9-13(11)17/h4-9H,1-3H3
Standard InChI Key XZJCOSYXJZSQPN-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=O)C3=CC(=C(C=C31)OC)OC

Introduction

Chemical Structure and Substituent Effects

The acridinone core of 2,3-dimethoxy-10-methylacridin-9(10H)-one consists of three fused aromatic rings, with a ketone group at position 9. The methoxy (-OCH₃) groups at positions 2 and 3 introduce electron-donating effects, altering the electron density distribution across the aromatic system. Computational studies of analogous acridinones suggest that methoxy substituents increase solubility in polar solvents compared to non-substituted derivatives . The methyl group at position 10 contributes steric bulk, potentially affecting intermolecular interactions in solid-state configurations or binding events.

Tautomerism and Resonance

The compound exists predominantly in the 9(10H)-one tautomeric form, where the ketone oxygen at position 9 remains unconjugated due to steric constraints from the methyl group. Nuclear magnetic resonance (NMR) data for structurally related compounds indicate that methoxy protons resonate between δ\delta 3.8–4.0 ppm, while aromatic protons appear as doublets with coupling constants (JJ) of 6.6–8.0 Hz . These spectral features align with the expected electronic environment of the methoxy-substituted acridinone system.

Physicochemical Properties

Experimental and calculated physicochemical parameters provide critical insights into the compound’s behavior in different environments:

Table 1: Key Physicochemical Properties

PropertyValueUnitMethod
logP (octanol/water)2.406Crippen
Water solubility (log10WS)-5.46Crippen
McGowan Volume (McVol)187.120mL/molMcGowan

The partition coefficient (logP) of 2.406 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. The low water solubility (log10WS = -5.46) aligns with trends observed in polyaromatic systems, necessitating the use of co-solvents or formulation strategies for in vitro assays. The McGowan Volume of 187.120 mL/mol reflects its molecular bulk, which may influence packing efficiency in crystalline phases.

Structural Comparisons with Related Acridinones

To contextualize the properties of 2,3-dimethoxy-10-methylacridin-9(10H)-one, comparisons with structurally similar compounds are essential:

Table 2: Structural Analogs and Key Differences

Compound NameSubstituentsKey Distinguishing Feature
1,3-Dimethoxy-2-hydroxy-10-methylacridinone1-OCH₃, 2-OH, 3-OCH₃, 10-CH₃Hydroxy group enhances H-bonding
1,2,3-Trimethoxy-10-methylacridinone1-OCH₃, 2-OCH₃, 3-OCH₃, 10-CH₃Increased polarity from third OCH₃
10-Methylacridin-9-oneNo methoxy groups, 10-CH₃Baseline acridinone for comparison

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